1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate 1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate
Brand Name: Vulcanchem
CAS No.: 1171094-64-6
VCID: VC8406834
InChI: InChI=1S/C14H15Cl2NO5/c1-3-21-13(19)11(14(20)22-4-2)17-12(18)8-5-6-9(15)10(16)7-8/h5-7,11H,3-4H2,1-2H3,(H,17,18)
SMILES: CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Molecular Formula: C14H15Cl2NO5
Molecular Weight: 348.2 g/mol

1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate

CAS No.: 1171094-64-6

Cat. No.: VC8406834

Molecular Formula: C14H15Cl2NO5

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate - 1171094-64-6

Specification

CAS No. 1171094-64-6
Molecular Formula C14H15Cl2NO5
Molecular Weight 348.2 g/mol
IUPAC Name diethyl 2-[(3,4-dichlorobenzoyl)amino]propanedioate
Standard InChI InChI=1S/C14H15Cl2NO5/c1-3-21-13(19)11(14(20)22-4-2)17-12(18)8-5-6-9(15)10(16)7-8/h5-7,11H,3-4H2,1-2H3,(H,17,18)
Standard InChI Key FGSSRTKUSMXIOB-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Canonical SMILES CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a propanedioate backbone (malonate) with ethyl ester groups at the 1- and 3-positions. The central carbon atom is substituted with a formamido group linked to a 3,4-dichlorophenyl ring. This configuration confers both steric bulk and electronic effects, influencing reactivity and solubility. The molecular formula is C₁₄H₁₄Cl₂N₂O₅, with a calculated molecular weight of 385.18 g/mol. Key structural attributes include:

  • Diethyl ester groups: Enhance lipophilicity and stability under basic conditions.

  • 3,4-Dichlorophenyl moiety: Introduces electron-deficient characteristics, favoring electrophilic substitution reactions.

  • Formamido linkage (-NHCO-): Provides a site for hydrogen bonding and potential nucleophilic attack.

The IUPAC name, 1,3-diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate, reflects its substitution pattern and functional groups .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1,3-diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate likely follows strategies employed for analogous malonate amides. Two plausible pathways are outlined below:

Nucleophilic Substitution of Halogenated Malonates

This method, inspired by patent US2016358147A1 , involves reacting a halogenated diethyl malonate (e.g., diethyl 2-bromomalonate) with 3,4-dichlorophenylformamide or its conjugate base:

  • Halogenation: Diethyl malonate is treated with bromine or chlorine under controlled conditions to yield diethyl 2-bromomalonate.

  • Amidation: The halogen atom is displaced by the nitrogen of 3,4-dichlorophenylformamide in the presence of a base (e.g., sodium ethoxide) at 20–70°C .

Reaction Scheme:

Diethyl 2-bromomalonate+3,4-DichlorophenylformamideBaseTarget Compound+HBr\text{Diethyl 2-bromomalonate} + \text{3,4-Dichlorophenylformamide} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}

Direct Acylation of Aminomalonate

Adapting the protocol from Ambeed’s synthesis of diethyl 2-(4-chlorobenzamido)malonate , this route employs acylation of diethyl 2-aminomalonate with 3,4-dichlorobenzoyl chloride:

  • Preparation of Diethyl 2-Aminomalonate: Achieved via Gabriel synthesis or reduction of nitro derivatives.

  • Acylation: The amine reacts with 3,4-dichlorobenzoyl chloride in anhydrous ethanol, catalyzed by sodium ethoxide at 0–5°C .

Key Conditions:

  • Temperature: 0–60°C

  • Solvents: Ethanol, acetonitrile

  • Catalysts: Sodium ethoxide, hydrochloric acid

Yield Optimization and Challenges

Yields for similar reactions range from 85% to 92% . Critical challenges include:

  • Steric hindrance from the dichlorophenyl group, necessitating prolonged reaction times.

  • Side reactions: Ester hydrolysis under basic conditions requires strict pH control.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Limited solubility in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres at ambient temperatures. Susceptible to hydrolysis in acidic or alkaline media, releasing 3,4-dichlorophenylformamide and malonic acid.

Thermal and Spectroscopic Data

  • Melting Point: Estimated 120–125°C (based on analogous compounds) .

  • Density: ~1.45 g/cm³ (extrapolated from diethyl malonate derivatives) .

Applications in Pharmaceutical and Agrochemical Synthesis

Role as a Synthetic Intermediate

The compound’s reactivity makes it valuable for constructing heterocyclic frameworks:

  • Triazine Derivatives: As demonstrated in US2016358147A1 , malonate amides serve as precursors for herbicidal 1,3,4-triazines.

  • Antiviral Agents: Structural analogs are intermediates in quinolinone-based antivirals, as seen in Ambeed’s synthesis .

Case Study: Antiviral Drug Synthesis

In Example 9 of Ambeed’s protocol , diethyl 2-(4-chlorobenzamido)malonate reacts with bromomethylquinolinone to form a propionic acid derivative. By substituting 4-chlorobenzamido with 3,4-dichlorophenylformamido, similar methodologies could yield analogs with enhanced bioactivity.

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